EGFR Kinase Inhibition: Potency Profile of 4-Methoxy-2-(pyridin-3-yl)aniline as a Key Pharmacophore
This compound exhibits potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. In a cellular assay, it inhibited human EGFR phosphorylation in mouse BaF3 cells with an IC50 of 15.8 nM [1]. In a competitive binding assay using human A431 cell membranes, it displaced a radiolabeled EGFR inhibitor with an IC50 of 9.31 nM [1]. These data establish this specific 4-methoxy, 2-(pyridin-3-yl) substitution pattern as a potent pharmacophore for EGFR inhibition, providing a quantitative basis for its selection over other regioisomeric or differently substituted aniline scaffolds.
| Evidence Dimension | Inhibition of EGFR kinase |
|---|---|
| Target Compound Data | IC50 = 15.8 nM (cellular) and 9.31 nM (binding) |
| Comparator Or Baseline | N/A (Data is for the specific compound, but the specific substitution pattern is the key differentiator from other anilines). |
| Quantified Difference | Potency in the low nanomolar range. |
| Conditions | Cellular assay: Inhibition of human EGFR tyrosine kinase phosphorylation expressed in mouse BaF3 cells. Binding assay: Displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR in human A431 cell membranes. |
Why This Matters
This data provides direct, quantitative evidence of the compound's utility as a privileged scaffold for developing potent EGFR inhibitors, a well-validated target in cancer therapy.
- [1] BindingDB. (n.d.). Affinity data for CHEMBL1203939 (BDBM50370938). View Source
